molecular formula C20H17Cl2N3O2 B2667368 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172368-49-8

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2667368
M. Wt: 402.28
InChI Key: SOJGIYIYRCVLLY-UHFFFAOYSA-N
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Description

The compound “2-Bromo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide” is a solid substance . It has a molecular weight of 387.06 . Another similar compound “2-Chloro-N- [4-chloro-2- (2-chlorobenzoyl)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Molecular Structure Analysis

The Inchi Code for “2-Bromo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide” is 1S/C15H10BrCl2NO2/c16-8-14 (20)19-13-6-5-9 (17)7-11 (13)15 (21)10-3-1-2-4-12 (10)18/h1-7H,8H2, (H,19,20) .


Physical And Chemical Properties Analysis

The compound “2-Bromo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide” is a solid substance . It has a molecular weight of 387.06 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study involving the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives demonstrated potential anticancer and anti-5-lipoxygenase agents. These compounds were synthesized through various chemical reactions, leading to the creation of hybrids that exhibited cytotoxic activities against cancer cell lines and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antimicrobial Activity

Research on 5-chloro-N-phenylpyrazine-2-carboxamides highlighted their significant in vitro activity against Mycobacterium tuberculosis, showcasing the potential of structurally similar compounds for antimycobacterial applications. The study emphasized the role of substituents on the phenyl ring in maintaining antimicrobial activity, and how modifications can influence cytotoxicity and microbial inhibition (Zítko et al., 2013).

Synthesis and Characterization

Further studies focused on the synthesis, characterization, and evaluation of pyrazole and pyrazolopyrimidine derivatives for various biological activities. These compounds have been explored for their potential in reducing biofilm formation in Staphylococcus aureus strains, indicating their utility in addressing bacterial resistance and infection control (Cascioferro et al., 2016).

Safety And Hazards

The compound “2-Bromo-N- (4-chloro-2- (2-chlorobenzoyl)phenyl)acetamide” has the hazard statements H302-H314 . The precautionary statements are P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 .

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O2/c1-3-25-18(10-12(2)24-25)20(27)23-17-9-8-13(21)11-15(17)19(26)14-6-4-5-7-16(14)22/h4-11H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJGIYIYRCVLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

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